molecular formula C13H13F4NO2 B2466726 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone CAS No. 2034204-73-2

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone

Cat. No.: B2466726
CAS No.: 2034204-73-2
M. Wt: 291.246
InChI Key: YQSVRIVPYDZVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone is a synthetic organic compound that features a four-membered azetidine ring and a trifluoromethoxy-substituted phenyl group

Chemical Reactions Analysis

Types of Reactions

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone involves its interaction with specific molecular targets. The azetidine ring and fluoromethyl group can interact with enzymes or receptors, potentially modulating their activity. The trifluoromethoxyphenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone is unique due to the combination of its azetidine ring, fluoromethyl group, and trifluoromethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[3-(fluoromethyl)azetidin-1-yl]-2-[4-(trifluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4NO2/c14-6-10-7-18(8-10)12(19)5-9-1-3-11(4-2-9)20-13(15,16)17/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSVRIVPYDZVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)OC(F)(F)F)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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